molecular formula C12H20ClNO3 B583586 Colterol Hydrochloride CAS No. 52872-37-4

Colterol Hydrochloride

Cat. No.: B583586
CAS No.: 52872-37-4
M. Wt: 261.746
InChI Key: GWQNMEFTYFDDKD-UHFFFAOYSA-N
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Description

Colterol Hydrochloride is a chemical compound known for its role as a short-acting β2-adrenoreceptor agonist. It is commonly used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). The compound is derived from colterol, which is a metabolite of bitolterol, a prodrug used in respiratory treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Colterol Hydrochloride involves the reaction of catechol with tert-butylamine and epichlorohydrin under controlled conditions. The process typically includes:

    Reaction of Catechol with tert-Butylamine: This step involves the formation of a tert-butylamino group on the catechol molecule.

    Epichlorohydrin Addition: The intermediate product is then reacted with epichlorohydrin to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Colterol Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: The hydroxyl groups on the catechol ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Colterol Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Colterol Hydrochloride exerts its effects by binding to β2-adrenoreceptors on the surface of smooth muscle cells in the respiratory tract. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of smooth muscle cells, thereby dilating the airways and improving airflow .

Comparison with Similar Compounds

Similar Compounds

    Salbutamol: Another β2-adrenoreceptor agonist used in the treatment of asthma.

    Terbutaline: A β2-adrenoreceptor agonist with similar bronchodilatory effects.

    Formoterol: A long-acting β2-adrenoreceptor agonist used for maintenance therapy in asthma and COPD.

Uniqueness

Colterol Hydrochloride is unique due to its short-acting nature, making it suitable for acute management of bronchospasm. Unlike long-acting β2-adrenoreceptor agonists, it provides rapid relief of symptoms, which is crucial during asthma attacks .

Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;/h4-6,11,13-16H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQNMEFTYFDDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747304
Record name 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52872-37-4
Record name Colterol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052872374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COLTEROL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61IGY13UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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